4-Chloro-6-fluoro-1H-benzo[d]imidazole

Lipophilicity Physicochemical profiling Drug-likeness optimization

4-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 1314092-05-1) is a dihalogenated benzimidazole heterocycle bearing chlorine at position 4 and fluorine at position 6 on the fused benzene ring. With a molecular weight of 170.57 Da, a calculated XLogP3 of 2.2, a predicted pKa of 10.28 ± 0.30, and a topological polar surface area of 28.68 Ų, it occupies a distinct intermediate physicochemical space among 4,6-dihalobenzimidazole congeners.

Molecular Formula C7H4ClFN2
Molecular Weight 170.571
CAS No. 1314092-05-1
Cat. No. B567119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-1H-benzo[d]imidazole
CAS1314092-05-1
Synonyms4-chloro-6-fluoro-1H-benzo[d]iMidazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.571
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)Cl)F
InChIInChI=1S/C7H4ClFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
InChIKeyKVPKVTIYSAMDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 1314092-05-1): A Mixed-Halogen Benzimidazole Building Block for Medicinal Chemistry


4-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 1314092-05-1) is a dihalogenated benzimidazole heterocycle bearing chlorine at position 4 and fluorine at position 6 on the fused benzene ring . With a molecular weight of 170.57 Da, a calculated XLogP3 of 2.2, a predicted pKa of 10.28 ± 0.30, and a topological polar surface area of 28.68 Ų, it occupies a distinct intermediate physicochemical space among 4,6-dihalobenzimidazole congeners . This compound is classified commercially as a pharmaceutical intermediate and fluorinated benzimidazole building block, supplied at purities of 96–98% for research and development use .

Why Generic 4,6-Dihalobenzimidazole Substitution Fails for 4-Chloro-6-fluoro-1H-benzo[d]imidazole Procurement


The 4-chloro-6-fluoro substitution pattern is not interchangeable with the more common 4,6-dichloro, 4,6-difluoro, or mono-halogenated benzimidazole congeners. The mixed halogen motif (Cl + F) confers a unique combination of lipophilicity (XLogP3 = 2.2, vs. ~1.5–1.8 for 4,6-difluoro and ~2.8+ for 4,6-dichloro analogs) and differential leaving-group reactivity that directly governs both physicochemical and synthetic outcomes . The chlorine at position 4 serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling, while the fluorine at position 6 is comparatively inert to displacement but critically modulates ring electronics, metabolic stability, and hydrogen-bonding capacity . This orthogonal reactivity profile—which is absent in both the symmetrical dihalo and mono-halogenated analogs—makes the compound a non-substitutable intermediate when sequential or site-selective functionalization is required in a medicinal chemistry program .

4-Chloro-6-fluoro-1H-benzo[d]imidazole: Quantitative Differentiation Evidence Against Closest Analogs


Intermediate Lipophilicity (LogP) of 4-Chloro-6-fluoro-1H-benzo[d]imidazole Compared to 4,6-Difluoro and 4,6-Dichloro Congeners

The mixed chloro-fluoro substitution pattern yields a calculated XLogP3 of 2.2 for 4-chloro-6-fluoro-1H-benzo[d]imidazole, which lies approximately midway between the 4,6-difluoro analog (LogP ~1.54–1.84) and the 4,6-dichloro analog (estimated LogP >2.8) . This intermediate lipophilicity is critical for medicinal chemistry campaigns where balanced partition coefficients are required—the mono-fluoro analog (LogP 1.70) and mono-chloro analog (XLogP3 2.1) each occupy narrower, less tunable ranges .

Lipophilicity Physicochemical profiling Drug-likeness optimization

Orthogonal Leaving-Group Reactivity: Chlorine at C-4 vs. Fluorine at C-6 in 4-Chloro-6-fluoro-1H-benzo[d]imidazole

In 4-chloro-6-fluoro-1H-benzo[d]imidazole, the chlorine at C-4 is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the fluorine at C-6 is substantially more resistant to displacement under standard conditions . By contrast, 4,6-dichloro-1H-benzimidazole presents two sites of similar reactivity, risking non-selective functionalization, while 4,6-difluoro-1H-benzimidazole has both halogens relatively inert to SNAr, requiring harsher conditions or specialized catalysis . This orthogonality has been exploited in the synthesis of 5-amino-4-chloro-6-fluorobenzimidazole (CAS 117275-51-1), where the chlorine substituent is retained through the cyclization sequence while the C-5 position is selectively aminated, demonstrating the practical synthetic advantage of the mixed-halogen pattern .

Nucleophilic aromatic substitution Cross-coupling Sequential functionalization

pKa Modulation by Mixed Halogenation: 4-Chloro-6-fluoro-1H-benzo[d]imidazole vs. Unsubstituted Benzimidazole

The predicted pKa of 4-chloro-6-fluoro-1H-benzo[d]imidazole is 10.28 ± 0.30, which is approximately 2.5 log units lower than that of unsubstituted 1H-benzimidazole (pKa ~12.8) . This reduction is attributable to the electron-withdrawing effects of both the chlorine and fluorine substituents, which stabilize the conjugate base . The lower pKa shifts the ionization equilibrium at physiological pH ranges, reducing the fraction of protonated species and thereby modulating both aqueous solubility and passive membrane permeability relative to the unsubstituted parent scaffold .

Ionization state pKa Solubility

Fluorobenzimidazole-Class Pharmacokinetic Advantage Over Non-Fluorinated Analogs: Class-Level Inference from HCV NS5A Inhibitor Program

In a systematic medicinal chemistry program targeting HCV NS5A, Randolph et al. (2016) demonstrated that fluorobenzimidazole analogs exhibit improved pharmacokinetic (PK) properties in direct comparison to non-fluorinated benzimidazole analogs within the same chemotype . Although 4-chloro-6-fluoro-1H-benzo[d]imidazole itself was not the specific compound profiled in that study, the 6-fluoro substituent on the benzimidazole core is structurally homologous to the fluorobenzimidazole motif shown to confer enhanced metabolic stability and sustained exposure . This class-level evidence supports the rationale that incorporation of the 6-fluoro substituent—as present in the target compound—provides a PK differentiation vector that is absent in non-fluorinated analogs such as 4-chloro-1H-benzimidazole or 4,6-dichloro-1H-benzimidazole .

Metabolic stability Pharmacokinetics Fluorine substitution

Documented Use of 5-Amino-4-chloro-6-fluorobenzimidazole as a Nucleoside Precursor: Proximity Evidence for 4-Chloro-6-fluoro-1H-benzo[d]imidazole

The 5-amino derivative of the target compound, 5-amino-4-chloro-6-fluorobenzimidazole (CAS 117275-51-1), has been explicitly employed as a key intermediate in the synthesis of asymmetrically substituted aminohalogenobenzimidazole ribosides with potential antiviral and antitumour applications . The riboside derived from this 5-amino precursor was prepared by reaction with a suitably protected ribose, demonstrating a direct synthetic lineage from the 4-chloro-6-fluoro-benzimidazole scaffold to nucleoside analogs . In contrast, neither the 4,6-dichloro nor 4,6-difluoro parent scaffolds were employed in the same study for the specific aminohalogenobenzimidazole riboside series, highlighting the unique suitability of the chloro-fluoro substitution pattern for this synthetic route .

Nucleoside synthesis Antiviral Synthetic intermediate

4-Chloro-6-fluoro-1H-benzo[d]imidazole: Evidence-Based Application Scenarios for Research and Procurement


Medicinal Chemistry Library Synthesis Requiring Sequential, Site-Selective Functionalization of a Benzimidazole Core

When a medicinal chemistry campaign requires a benzimidazole scaffold that can be sequentially derivatized—first at the C-4 position via SNAr or cross-coupling (exploiting the reactive chlorine), then at a later stage introducing additional functionality while retaining the C-6 fluorine for electronic modulation—4-chloro-6-fluoro-1H-benzo[d]imidazole is the preferred building block . The symmetrical 4,6-dichloro analog would yield mixtures of mono- and di-substituted products, while the 4,6-difluoro analog requires forcing conditions to activate either fluorine, compromising functional group tolerance in complex substrates .

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Between Di-Fluoro and Di-Chloro Benzimidazole Ranges

For programs where structure-activity relationship (SAR) exploration around the benzimidazole core has identified an optimal LogP window of approximately 2.0–2.4—a range achievable by 4-chloro-6-fluoro-1H-benzo[d]imidazole (XLogP3 = 2.2) but not by the 4,6-difluoro analog (LogP ~1.5–1.8, too polar) or the 4,6-dichloro analog (estimated LogP >2.8, too lipophilic)—the target compound fills a critical lipophilicity gap . This intermediate LogP supports compliance with Lipinski's Rule of Five while maintaining sufficient membrane permeability .

Antiviral Nucleoside Drug Discovery Leveraging the 5-Amino-4-chloro-6-fluorobenzimidazole Synthetic Pathway

Research groups pursuing benzimidazole nucleoside analogs for antiviral or antitumour indications can procure 4-chloro-6-fluoro-1H-benzo[d]imidazole as the entry point to the documented 5-amino-4-chloro-6-fluorobenzimidazole → riboside synthetic sequence described by Camarasa et al. (1987, 1988) . This established route provides a validated starting point that is not identically documented for alternative 4,6-dihalobenzimidazole isomers .

Metabolic Stability-Driven Scaffold Selection Where Fluorination Confers a Documented PK Advantage

In drug discovery programs where the benzimidazole chemotype has been flagged for metabolic instability, the class-level evidence from the fluorobenzimidazole HCV NS5A inhibitor program—demonstrating improved pharmacokinetic properties of fluorobenzimidazoles over non-fluorinated analogs—supports the selection of 4-chloro-6-fluoro-1H-benzo[d]imidazole over the 4-chloro or 4,6-dichloro alternatives . While direct comparative PK data for this specific compound are not available, the presence of the 6-fluoro substituent aligns the scaffold with the fluorobenzimidazole class for which this advantage has been empirically demonstrated .

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